25I-Nbome 3-methoxy isomer (hydrochloride)

Beschreibung

Chemical Classification and Structural Relationship to N-Benzylmethoxyphenethylamine Derivatives

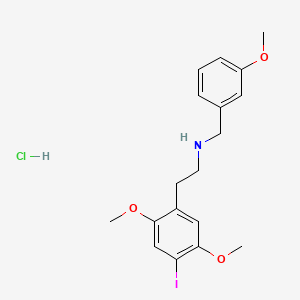

N-(3-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride belongs to the N-benzylphenethylamine family, specifically representing a positional isomer within the N-benzylmethoxyphenethylamine series of serotonergic compounds. The compound maintains the characteristic 2,5-dimethoxy-4-iodophenethylamine backbone that defines its parent structure, 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, while incorporating an N-benzyl substitution with a methoxy group positioned at the meta location of the benzyl ring. This structural classification places the compound within the broader phenethylamine class of psychoactive substances, which share a core phenethylamine structure characterized by a phenyl ring connected to an amino group via a two-carbon ethyl chain.

The N-benzyl substitution pattern represents a significant structural modification that distinguishes these compounds from their parent 2C-series phenethylamines. The addition of the 2-methoxybenzyl group in the parent N-benzylmethoxyphenethylamine compound was demonstrated to increase binding affinity at serotonin receptors by approximately 16-fold compared to the non-benzylated precursor. However, the 3-methoxy positional isomer exhibits substantially different binding characteristics, demonstrating how positional isomerism profoundly influences molecular recognition at target receptors.

The compound's molecular formula of C18H22INO3 with a molecular weight of 427 for the free base form, or C18H22INO3·HCl with a molecular weight of 463.7 for the hydrochloride salt, reflects the addition of the methoxybenzyl moiety to the phenethylamine backbone. The presence of the iodine atom at the 4-position of the phenyl ring represents a halogen substitution that has been extensively studied in structure-activity relationship investigations, with iodine generally providing optimal receptor binding characteristics within this chemical series.

Historical Context of N-Benzyl Phenethylamine Isomer Development

The development of N-benzyl phenethylamine derivatives emerged from systematic structure-activity relationship studies initiated in the late 20th century, building upon the foundational work of Alexander Shulgin in characterizing the 2C-series of phenethylamine compounds. The first major compound in this series, 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, was initially described by Shulgin in the 1970s as part of his comprehensive investigation of mescaline analogues documented in the seminal text Phenethylamines I Have Known and Loved.

The N-benzyl modification concept was pioneered by Richard Glennon and colleagues, who synthesized and described N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, the first N-benzyl analogue of a 2C compound, in 1994. This initial work demonstrated that N-benzyl substitution could dramatically enhance potency and selectivity for serotonin 2A receptors, establishing the foundation for subsequent investigations into positional isomerism within the N-benzyl moiety.

The specific compound N-(2-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine was first described in scientific literature through conference abstracts by Ralf Heim and colleagues at the Free University of Berlin by 2000. Heim's 2003 dissertation provided comprehensive characterization of this compound alongside other N-benzylmethoxyphenethylamine derivatives, establishing the synthetic methodologies and initial pharmacological profiles that would guide subsequent research.

The systematic investigation of positional isomers, including the 3-methoxy variant, emerged from efforts to understand the precise molecular determinants governing receptor selectivity and potency within this chemical class. Research teams at Purdue University led by David Nichols conducted extensive investigations from 2006 through 2008, contributing significantly to the understanding of structure-activity relationships within N-benzylphenethylamine derivatives. These investigations revealed that positional modifications of the methoxy group on the benzyl ring could dramatically alter pharmacological properties, leading to the characterization of compounds with varying degrees of receptor affinity and functional activity.

Research Significance of Positional Isomerism in Serotonergic Agonists

The study of positional isomerism in N-benzylphenethylamine compounds has provided crucial insights into the molecular basis of serotonin 2A receptor recognition and activation, with N-(3-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine serving as a key research tool in these investigations. Positional isomerism studies have revealed that the highest potency in behavioral assays is associated with an ortho-substituent on the benzyl ring, particularly when the substituent contains an oxygen atom, as demonstrated by the dramatic potency differences observed across positional variants.

Research utilizing head twitch response assays in C57BL/6J mice has demonstrated that relocating the methoxy group from the ortho to the meta position results in a 55-fold reduction in potency, with the 3-methoxy isomer exhibiting an effective dose fifty value of 9.36 micromoles per kilogram subcutaneously compared to the significantly lower values observed for the 2-methoxy variant. Furthermore, investigations of the para-methoxy analogue revealed complete loss of activity at doses up to 30 milligrams per kilogram, indicating that the para position is not tolerated for maintaining serotonin 2A receptor-mediated behavioral effects.

Table 1: Comparative Potency Data for Positional Isomers in Head Twitch Response Assays

| Compound | Methoxy Position | ED50 (μmol/kg SC) | Relative Potency | Activity Status |

|---|---|---|---|---|

| N-(2-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | 2-position (ortho) | 0.17 | 1.0 | Active |

| N-(3-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | 3-position (meta) | 9.36 | 0.018 | Active |

| N-(4-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | 4-position (para) | >30,000* | <0.0001 | Inactive |

*No activity observed at maximum tested dose of 30 mg/kg

These findings have significant implications for understanding the three-dimensional binding requirements at serotonin 2A receptors and have informed computational modeling studies aimed at elucidating the precise molecular interactions governing receptor activation. The research has demonstrated that even subtle changes in substitution patterns can profoundly impact not only binding affinity but also functional efficacy, highlighting the exquisite selectivity of serotonin receptor subtypes for specific molecular configurations.

The positional isomerism studies have also contributed to broader understanding of structure-activity relationships within the phenethylamine class of psychedelics, providing insights that extend beyond the N-benzyl derivatives to inform drug design principles for serotonergic compounds more generally. These investigations have revealed that optimal receptor interaction requires precise spatial orientation of functional groups, with the ortho-methoxy configuration providing the most favorable molecular geometry for productive receptor binding and activation.

Table 2: Chemical Properties and Analytical Data for N-(3-Methoxybenzyl)-2-(4-Iodo-2,5-Dimethoxyphenyl)Ethanamine Hydrochloride

Eigenschaften

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHNTZHBZCDGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-63-8 | |

| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-(3-METHOXYBENZYL)ETHAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0M5B3T4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Precursor Selection and Reductive Alkylation

The synthesis of 25I-NBOMe regioisomers begins with 2C-I (2,5-dimethoxy-4-iodophenethylamine), a phenethylamine precursor. For the 3-methoxy isomer, 3-methoxybenzaldehyde is employed instead of the standard 2-methoxybenzaldehyde. The reaction proceeds via a two-step reductive alkylation:

-

Imine Formation : 2C-I reacts with 3-methoxybenzaldehyde in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere to form the corresponding Schiff base.

-

Reduction : The imine intermediate is reduced using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, yielding the secondary amine product.

This method achieves moderate yields (30–40%) but requires stringent purification to separate the 3-methoxy isomer from residual precursors and byproducts.

Table 1: Synthetic Conditions for 25I-NBOMe 3-Methoxy Isomer

Purification and Isolation Strategies

Due to the structural similarity of NBOMe regioisomers, chromatographic techniques are indispensable for isolating the 3-methoxy isomer:

-

Flash Chromatography : Normal-phase silica gel columns with gradient elution (hexane:ethyl acetate) resolve regioisomers based on polarity differences.

-

HPLC : Reverse-phase C18 columns (e.g., Phenomenex Kinetex PFP) with acetonitrile/water mobile phases achieve baseline separation, particularly for hydrochloride salts.

The 3-methoxy isomer elutes after the 2-methoxy analog in gas chromatography (GC) and exhibits distinct retention times in HPLC, as demonstrated in Appendix 9 of the NIJ report.

Analytical Characterization and Differentiation

Gas Chromatography with Infrared Spectroscopy (GC-IR)

GC-IR is a gold-standard method for differentiating NBOMe regioisomers. The 3-methoxy isomer exhibits unique vapor-phase IR absorption bands:

-

Aromatic Stretching : A band at 1597–1598 cm⁻¹ distinguishes the 3-methoxy isomer from the 2-methoxy (1593 cm⁻¹) and 4-methoxy (1608 cm⁻¹) variants.

-

Asymmetric O-Stretching : A peak at 1261 cm⁻¹ is specific to the meta-substituted methoxy group.

Table 2: Key IR Absorption Bands for 25I-NBOMe Regioisomers

| Regioisomer | Aromatic Stretching (cm⁻¹) | O-Stretching (cm⁻¹) |

|---|---|---|

| 2-methoxy | 1593 | 1237 |

| 3-methoxy | 1597–1598 | 1261 |

| 4-methoxy | 1608 | 1246 |

Mass Spectrometric Analysis

Electron ionization mass spectrometry (EI-MS) reveals conserved fragmentation patterns among NBOMe regioisomers but subtle intensity variations:

-

Diagnostic Ions :

Derivatization with trifluoroacetic anhydride (TFAA) enhances differentiation by shifting molecular ions and generating unique fragments (e.g., m/z 505/507 for TFA-derivatized 3-methoxy isomers).

Hydrochloride Salt Formation

The free base of the 3-methoxy isomer is converted to its hydrochloride salt via acid-base reaction:

-

The free base is dissolved in anhydrous diethyl ether.

-

Hydrogen chloride gas is bubbled through the solution, precipitating the hydrochloride salt.

-

The product is filtered, washed with cold ether, and dried under vacuum.

This step ensures stability and facilitates handling in forensic and pharmacological applications.

Challenges and Forensic Implications

The synthesis and identification of the 3-methoxy isomer pose significant challenges:

-

Regioisomeric Contamination : Cross-contamination during synthesis necessitates rigorous purification.

-

Analytical Misidentification : Without GC-IR or advanced MS/MS, misidentification as the 2-methoxy isomer is common.

Forensic laboratories must employ orthogonal techniques (GC-IR + EI-MS) to conclusively identify the 3-methoxy isomer, as advocated in the NIJ report .

Wissenschaftliche Forschungsanwendungen

25I-NBOMe 3-Methoxy-Isomer (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie für die Massenspektrometrie und Chromatographie verwendet.

Biologie: Untersucht wegen seiner Wechselwirkung mit Serotoninrezeptoren und seinen Auswirkungen auf die Neurotransmission.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung psychiatrischer Erkrankungen.

Industrie: Wird in der forensischen Toxikologie zum Nachweis von Designer-Drogen eingesetzt.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung hauptsächlich durch Agonismus des Serotonin-2A-Rezeptors aus. Nach Bindung an diesen Rezeptor induziert sie eine Konformationsänderung, die nachgeschaltete Signalwege aktiviert und zu veränderter Wahrnehmung und Kognition führt. Zu den molekularen Zielstrukturen gehören der Serotonin-2A-Rezeptor und andere verwandte Serotoninrezeptoren .

Ähnliche Verbindungen:

25I-NBOMe: Unterscheidet sich durch die Position der Methoxygruppe.

25C-NBOMe: Enthält ein Chloratom anstelle von Jod.

25B-NBOMe: Enthält ein Bromatom anstelle von Jod.

Eindeutigkeit: 25I-NBOMe 3-Methoxy-Isomer (Hydrochlorid) ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere pharmakologische Eigenschaften verleiht. Es ist potenter als seine Stammverbindung 2C-I und zeigt eine höhere Affinität zum Serotonin-2A-Rezeptor .

Wirkmechanismus

The compound exerts its effects primarily through agonism of the serotonin 2A receptor. Upon binding to this receptor, it induces a conformational change that activates downstream signaling pathways, leading to altered perception and cognition. The molecular targets include the serotonin 2A receptor and other related serotonin receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The position of the methoxy group on the benzyl ring significantly impacts physicochemical properties:

| Property | 2-Methoxy (25I-NBOMe) | 3-Methoxy Isomer | 4-Methoxy Isomer |

|---|---|---|---|

| Lipophilicity (logK) | Moderate | Highest | Lowest |

| Receptor Binding | High 5-HT₂A affinity | Likely altered | Reduced affinity |

- Lipophilicity : The 3-methoxy isomer exhibits higher logK values than its 2- and 4-methoxy counterparts, suggesting enhanced membrane permeability and central nervous system penetration .

- Receptor Interactions : While 25I-NBOMe (2-methoxy) is a potent 5-HT₂A agonist, positional isomers may show divergent binding profiles. For example, 4-methoxy derivatives often display reduced activity due to steric hindrance .

Pharmacological Implications

- Potency : The 3-methoxy isomer’s increased lipophilicity could theoretically enhance potency, though direct behavioral studies are lacking.

- Metabolism : Altered metabolic pathways may arise from structural differences, affecting duration and toxicity .

Comparison with Halogenated NBOMe Derivatives

Halogen-Specific Effects

Halogenation at the 2-position of the phenethylamine core modulates potency and receptor selectivity:

- 25I-NBOMe 3-Methoxy vs. Halogenated NBOMes : While halogen type (I, Br, Cl) dictates potency, the 3-methoxy group’s influence on receptor conformation remains unstudied. However, halogenation combined with methoxy positioning may synergistically enhance 5-HT₂A activation .

Comparison with Parent 2C Phenethylamines

Structural and Functional Divergence

NBOMe derivatives are ~10–100× more potent than their 2C counterparts due to the N-benzylmethoxy group:

| Property | 2C-I | 25I-NBOMe (2-Methoxy) | 25I-NBOMe 3-Methoxy |

|---|---|---|---|

| 5-HT₂A EC₅₀ | ~20 nM | ~0.2 nM | Likely <1 nM* |

| Sensorimotor Effects | Mild inhibition | Severe inhibition | Potentially stronger |

- Potency : The N-benzylmethoxy group in NBOMes drastically increases 5-HT₂A affinity. The 3-methoxy isomer’s higher lipophilicity may further enhance efficacy .

- Behavioral Outcomes: In mice, 25I-NBOMe (2-methoxy) caused more pronounced sensory gating disruption than 2C-I, suggesting similar or amplified effects for the 3-methoxy variant .

Biologische Aktivität

25I-NBOMe, a synthetic derivative of the classical hallucinogen 2C-I, has garnered attention due to its potent biological activity, particularly as a serotonin receptor agonist. The compound's structure includes a methoxy group at the 3-position of the benzyl moiety, which influences its pharmacological properties. This article delves into the biological activity of the 3-methoxy isomer of 25I-NBOMe (hydrochloride), highlighting its receptor affinities, neurotoxicity, and case studies illustrating its effects.

Receptor Affinities

25I-NBOMe exhibits high binding affinity for various serotonin receptors, notably:

- 5-HT2A : Potent agonist with low nanomolar affinity.

- 5-HT1A/2B/2C : Significant interaction noted.

- Dopamine Receptors : Moderate affinity for D3 and D4 receptors.

- Serotonin Transporter (SERT) : Affinity observed but less characterized.

The addition of the N-(3-methoxybenzyl) group enhances binding affinity compared to its parent compound, 2C-I, making it a subject of interest in psychoactive substance research .

Neurotransmitter Release

Research indicates that 25I-NBOMe significantly influences neurotransmitter levels in the brain:

- Dopamine (DA) : Increased extracellular levels observed in rat models.

- Serotonin (5-HT) : Enhanced tissue content noted alongside DA.

- Glutamate (GLU) : Release mediated via cortical 5-HT2A receptors.

The compound demonstrates an inverted U-shaped dose-response curve concerning DA and 5-HT levels, suggesting complex interactions at varying doses .

Neurotoxicity

Recent studies have highlighted the neurotoxic potential of 25I-NBOMe:

- Cell Viability : In vitro studies show reduced viability in cardiomyocytes and neuronal cells.

- Neurogenesis : Decreased survival of BrdU+ cells in the hippocampus following administration .

- DNA Damage : Induction of single and double-strand breaks observed in brain tissues post-administration.

These findings raise concerns regarding both acute and chronic exposure to the compound .

Case Report on Intoxication

A notable case involved an 18-year-old male who experienced severe agitation and hallucinations after self-administering 25I-NBOMe. Key clinical observations included:

- Vital Signs : Tachycardia (150–160 bpm) and hypertension (150–170 mm Hg).

- Treatment : Required physical restraints and administration of lorazepam for symptom management. Serum analysis confirmed a concentration of 0.76 ng/ml of 25I-NBOMe .

This case exemplifies the acute toxicity associated with this compound and underscores the need for careful monitoring in clinical settings.

Data Summary

| Parameter | Findings |

|---|---|

| Receptor Affinity | High for 5-HT2A, moderate for D3/D4 |

| Neurotransmitter Effects | Increased DA, 5-HT, GLU release |

| Neurotoxicity Indicators | Reduced cell viability, DNA damage |

| Case Study Symptoms | Agitation, tachycardia, hallucinations |

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying 25I-NBOMe 3-methoxy isomer (hydrochloride) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection. Certified reference materials (e.g., 1.0 mg/mL in methanol) should be used for calibration, with solid-phase extraction (SPE) columns (e.g., Clean Screen ZSDUA020) to isolate the compound from complex matrices. Internal standards like 25H-NBOMe hydrochloride improve accuracy .

Q. How should researchers prepare and store reference standards of 25I-NBOMe hydrochloride for experimental consistency?

Certified reference materials (CRMs) should be stored at -20°C in sealed amber vials to prevent photodegradation and volatility loss. Prior to use, allow vials to equilibrate to room temperature to avoid condensation. Verify purity (>98%) via COA and validate stability using accelerated degradation studies under varying pH and temperature conditions .

Q. What experimental design considerations are critical for in vivo studies of 25I-NBOMe hydrochloride in rodent models?

Subcutaneous administration is preferred due to higher bioavailability compared to intraperitoneal routes. Dose volumetrically (e.g., µg/kg in saline) given the compound’s potency. Include control groups receiving vehicle solutions and monitor physiological parameters (e.g., heart rate, locomotor activity) post-administration. Euthanize animals at staggered timepoints for pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported neurotoxicological data for 25I-NBOMe hydrochloride?

Contradictions in toxicity studies often arise from variability in dosing regimens, species-specific metabolism, and analytical sensitivity. Standardize protocols using OECD guidelines, employ orthogonal assays (e.g., histopathology + HPLC for glutamate/glutamine ratios), and cross-validate findings with in vitro models (e.g., neuronal cell lines exposed to µM–nM concentrations) .

Q. What methodological strategies are effective for differentiating 25I-NBOMe hydrochloride from its structural isomers or metabolites?

Use high-resolution mass spectrometry (HRMS) to resolve isobaric compounds (e.g., 25B-NBOMe, 25C-NBOMe) via exact mass (<5 ppm error). Pair with nuclear magnetic resonance (NMR) to confirm stereochemistry, particularly for distinguishing 3-methoxy positional isomers. Chiral chromatography columns (e.g., Chirobiotic V) can separate enantiomers if racemization occurs during synthesis .

Q. How can metabolic pathways of 25I-NBOMe hydrochloride be elucidated in human hepatocyte models?

Incubate the compound with primary hepatocytes or HepaRG cells and analyze supernatants via LC-HRMS. Use stable isotope-labeled analogs (e.g., ²H or ¹³C) to track phase I/II metabolites. Confirm cytochrome P450 (CYP) involvement using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What statistical approaches address variability in behavioral assays assessing 25I-NBOMe-induced hallucinogenic effects?

Apply mixed-effects models to account for inter-subject variability in rodent head-twitch response (HTR) assays. Normalize data to positive controls (e.g., LSD) and use blinded scoring to reduce bias. Include dose-response curves with EC₅₀ calculations to quantify potency shifts under tolerance protocols .

Q. How should researchers optimize storage conditions to minimize 25I-NBOMe hydrochloride degradation in long-term studies?

Conduct stability studies under ICH Q1A guidelines: test aqueous solutions at 4°C, 25°C, and 40°C with humidity control. Monitor degradation products via LC-UV at 254 nm. For lyophilized samples, use argon overlays and desiccants to prevent hydrolysis. Report degradation kinetics (e.g., t90) in publications .

Methodological Resources

- Reference Standards : Certified materials from Cerilliant® (CAS 1043868-97-8) ensure regulatory compliance for forensic and clinical studies .

- Analytical Protocols : Detailed SPE and LC-MS/MS workflows are available in forensic toxicology guidelines .

- Ethical Compliance : Adhere to Schedule I regulations (where applicable) and obtain DEA licenses for controlled substance research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.